molecular formula C20H24N2O4S B12198679 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B12198679
M. Wt: 388.5 g/mol
InChI Key: BHXIIYKEXMUUIG-UHFFFAOYSA-N
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Description

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines elements of benzene, sulfonyl, and benzodiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride, which is then reacted with 5,6-dimethyl-1H-1,3-benzodiazole under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its combination of benzene, sulfonyl, and benzodiazole groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C20H24N2O4S/c1-6-25-18-11-20(19(26-7-2)10-15(18)5)27(23,24)22-12-21-16-8-13(3)14(4)9-17(16)22/h8-12H,6-7H2,1-5H3

InChI Key

BHXIIYKEXMUUIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C

Origin of Product

United States

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